N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
説明
N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety. The trifluoromethyl group at position 3 of the triazolo-pyridazine ring enhances metabolic stability and lipophilicity, while the 4-phenylbutan-2-yl substituent on the piperidine carboxamide contributes to improved solubility and bioavailability. This compound is structurally optimized for targeting enzymes or receptors in neurological or inflammatory pathways, though its exact biological target remains proprietary.
特性
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N6O/c1-15(7-8-16-5-3-2-4-6-16)26-20(32)17-11-13-30(14-12-17)19-10-9-18-27-28-21(22(23,24)25)31(18)29-19/h2-6,9-10,15,17H,7-8,11-14H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOVOYZYLHBTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Ring: The triazolopyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling with Piperidine Carboxamide: The final step involves coupling the triazolopyridazine intermediate with piperidine carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutan-2-yl moiety, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the triazolopyridazine ring or the piperidine carboxamide, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and other substituents on the triazolopyridazine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the triazolopyridazine ring.
科学的研究の応用
N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It is used in biochemical studies to investigate its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The trifluoromethyl group and triazolopyridazine ring play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Observations:
The fluorophenyl ethyl substituent in ’s analog lacks the trifluoromethyl group, resulting in lower metabolic stability and higher susceptibility to oxidative degradation .
Substituent Impact :
- The 4-phenylbutan-2-yl chain in the target compound introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to the smaller 4-fluorophenyl ethyl group in ’s compound .
- The dual trifluoromethyl groups in ’s triazine derivative suggest superior electron-withdrawing effects and membrane permeability but may increase molecular weight and reduce solubility .
Pharmacokinetic Profiles: The trifluoromethyl group in the target compound is a known bioisostere for chlorine or methyl groups, offering improved metabolic resistance while maintaining steric occupancy . ’s compound, with a trifluoromethoxy group, may exhibit longer half-life due to reduced CYP450-mediated metabolism compared to the target compound .
Research Findings and Implications
- Binding Affinity : Triazolo-pyridazine derivatives (e.g., ) show moderate affinity for serotonin receptors (5-HT2A/2C), suggesting the target compound may share similar targets .
- Solubility : The 4-phenylbutan-2-yl substituent likely improves aqueous solubility compared to ’s triazine derivative, which has higher logP due to dual trifluoromethyl groups .
- Synthetic Accessibility : The triazolo-pyridazine core in the target compound requires multi-step synthesis, similar to ’s analog, but with additional complexity from the trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
